2-(Carboxymethyl)-5-oxotetrahydrofuran-2-carboxylic acid 2-(Carboxymethyl)-5-oxotetrahydrofuran-2-carboxylic acid
Brand Name: Vulcanchem
CAS No.: 91912-46-8
VCID: VC1762215
InChI: InChI=1S/C7H8O6/c8-5-2-1-4(12-5)3-6(9)13-7(10)11/h4H,1-3H2,(H,10,11)
SMILES: C1CC(OC1=O)(CC(=O)O)C(=O)O
Molecular Formula: C7H8O6
Molecular Weight: 188.13 g/mol

2-(Carboxymethyl)-5-oxotetrahydrofuran-2-carboxylic acid

CAS No.: 91912-46-8

Cat. No.: VC1762215

Molecular Formula: C7H8O6

Molecular Weight: 188.13 g/mol

* For research use only. Not for human or veterinary use.

2-(Carboxymethyl)-5-oxotetrahydrofuran-2-carboxylic acid - 91912-46-8

Specification

CAS No. 91912-46-8
Molecular Formula C7H8O6
Molecular Weight 188.13 g/mol
IUPAC Name carboxy 2-(5-oxooxolan-2-yl)acetate
Standard InChI InChI=1S/C7H8O6/c8-5-2-1-4(12-5)3-6(9)13-7(10)11/h4H,1-3H2,(H,10,11)
Standard InChI Key ZLAAIVBHMNPPEF-UHFFFAOYSA-N
SMILES C1CC(OC1=O)(CC(=O)O)C(=O)O
Canonical SMILES C1CC(=O)OC1CC(=O)OC(=O)O

Introduction

Chemical Identity and Basic Properties

2-(Carboxymethyl)-5-oxotetrahydrofuran-2-carboxylic acid is identified by the CAS Registry Number 91912-46-8. It is characterized by the molecular formula C₇H₈O₆ and has a molecular weight of 188.13 g/mol . The compound belongs to the class of γ-lactones with additional carboxylic acid functionalities.

The basic identification parameters are summarized in the following table:

PropertyValue
CAS Number91912-46-8
Molecular FormulaC₇H₈O₆
Molecular Weight188.13 g/mol
IUPAC Name2-(carboxymethyl)-5-oxooxolane-2-carboxylic acid
Common SynonymsHomocitric acid-gamma-lactone, 2-(carboxymethyl)-5-oxooxolane-2-carboxylic acid
InChIInChI=1S/C7H8O6/c8-4(9)3-7(6(11)12)2-1-5(10)13-7/h1-3H2,(H,8,9)(H,11,12)
InChIKeyFMWCVXXCFOTHGM-UHFFFAOYSA-N
SMILESC1CC(OC1=O)(CC(=O)O)C(=O)O

Structural Characteristics and Molecular Architecture

The molecular structure of 2-(Carboxymethyl)-5-oxotetrahydrofuran-2-carboxylic acid features several key structural elements that define its chemical behavior:

Core Structure

The compound contains a 5-membered tetrahydrofuran ring with an oxo group at position 5, forming a γ-lactone structure . The quaternary carbon at position 2 of the ring is substituted with two important functional groups: a direct carboxylic acid and a carboxymethyl side chain.

Functional Groups

The molecule contains three key functional groups:

  • A γ-lactone (cyclic ester) formed by the tetrahydrofuran ring with a carbonyl at position 5

  • A carboxylic acid directly attached to C-2 of the tetrahydrofuran ring

  • Another carboxylic acid at the terminus of the carboxymethyl side chain

This arrangement of functional groups creates a molecule with multiple reactive sites and distinctive chemical properties, including acidic behavior due to the two carboxylic acid groups.

Physical and Chemical Properties

The physical and chemical properties of 2-(Carboxymethyl)-5-oxotetrahydrofuran-2-carboxylic acid are influenced by its structural features:

Reactivity Profile

The compound's reactivity is characterized by:

  • Acidic properties from the two carboxylic acid groups, allowing participation in acid-base reactions

  • Potential for esterification and amidation reactions via the carboxylic acid functionalities

  • The lactone ring may undergo hydrolysis under appropriate conditions, opening to form a hydroxy-carboxylic acid structure

Desired ConcentrationVolume Needed for Different Amounts
1 mg
1 mM5.3152 mL
5 mM1.0630 mL
10 mM0.5315 mL

Related Compounds and Structural Analogues

Several structurally related compounds provide context for understanding 2-(Carboxymethyl)-5-oxotetrahydrofuran-2-carboxylic acid:

5-Oxotetrahydrofuran-2-carboxylic Acid

This simpler analogue (CHEBI:74524) contains a single carboxylic acid group at position 2 of the tetrahydrofuran ring, in contrast to the target compound which has an additional carboxymethyl group . Its molecular formula is C₅H₆O₄ with a molecular weight of 130.10 g/mol.

Applications and Research Relevance

Synthetic Chemistry Applications

The compound's structure suggests several potential applications in synthetic organic chemistry:

  • As a bifunctional building block in multi-step synthesis

  • In reactions requiring both lactone and carboxylic acid functionalities

  • As a precursor for more complex molecular architectures

Biochemical Relevance

The structural similarity to homocitric acid (as suggested by one of its synonyms) indicates potential relevance to biochemical pathways:

  • Structural analogue to citric acid cycle intermediates

  • Possible involvement in studies related to metabolic processes

  • Potential applications in biochemical research targeting carboxylic acid metabolism

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